![molecular formula C23H22N6O3 B2609443 8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921829-88-1](/img/structure/B2609443.png)
8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazoles can be synthesized from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions of triazoles are diverse due to the presence of multiple nitrogen atoms in the ring. They can undergo reactions such as alkylation, acylation, and oxidation .Scientific Research Applications
Antitumor and Vascular Relaxing Effects
Studies on novel heterocycles, including purino and triazino derivatives, have shown potential in antitumor activities and vascular relaxing effects. One example is the synthesis of compounds with antitumor activity against P388 leukemia, although no potent vascular relaxing effects were observed in some derivatives (Ueda et al., 1987).
Antimicrobial Activities
Research has led to the synthesis of novel 1,2,4-triazole derivatives showing good to moderate antimicrobial activities against various microorganisms. This includes the development of compounds from reactions of ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2007).
Polymer Science
In the realm of polymer science, the synthesis of new soluble poly(urea-urethane)s employing ionic liquids and microwave irradiation has been investigated. These polymers, containing heterocyclic and chromophoric moieties, exhibit good solubility and potential for various applications (Mallakpour & Rafiee, 2007).
Purine Isosteres in Drug Design
Purine isosteres have been recognized for their potential in drug design, leading to the development of practical methods for preparing 5-aza-isoguanines. These compounds resemble known purine nucleoside phosphorylase inhibitors, suggesting their application in anticancer drug development (Junaid et al., 2019).
Crystal Structure and Synthesis Techniques
The synthesis and crystal structure determination of triazole derivatives have contributed to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry (Liang, 2009).
Herbicidal Activities
Triazolinone derivatives have been designed and synthesized as potential Protox inhibitors, showing promising herbicidal activities. This includes the identification of compounds with comparable activity to commercial products, suggesting their application in agricultural sciences (Luo et al., 2008).
Mechanism of Action
Target of action
1,2,4-triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are readily capable of binding in the biological system . .
Mode of action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors
Biochemical pathways
1,2,4-triazoles are involved in a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazoles can vary widely depending on their specific structures
Result of action
The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on their specific structures and targets
Safety and Hazards
Future Directions
The future directions in the research of triazoles involve the synthesis of novel triazole derivatives with enhanced biological activities and improved safety profiles . The development of new synthetic methods and the exploration of new biological activities are also important areas of future research .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-27-21-18(20(30)24-23(27)31)28(14-6-9-15-7-4-3-5-8-15)22-26-25-19(29(21)22)16-10-12-17(32-2)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHLLWTPZLKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
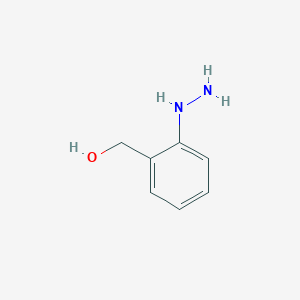
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)
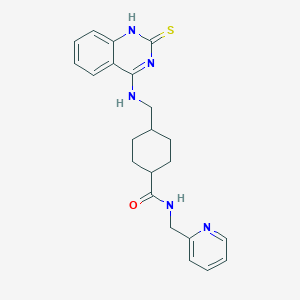


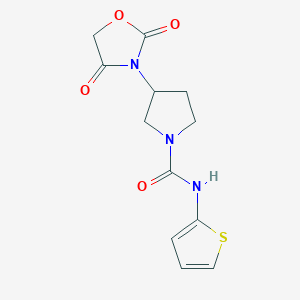
![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)
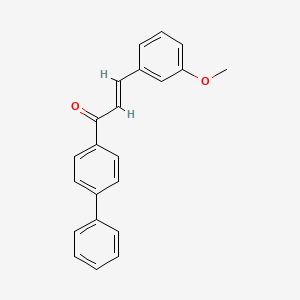
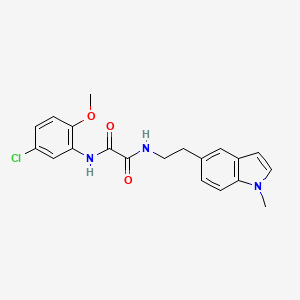
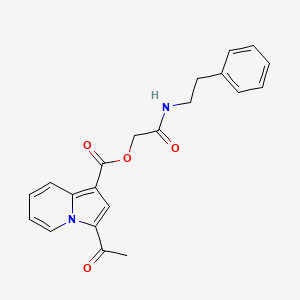
![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

